molecular formula C11H17NO3 B2640678 N-{1,4-dioxaspiro[4.5]decan-8-yl}prop-2-enamide CAS No. 2094325-03-6

N-{1,4-dioxaspiro[4.5]decan-8-yl}prop-2-enamide

Cat. No.: B2640678
CAS No.: 2094325-03-6
M. Wt: 211.261
InChI Key: IYLHQDWTTBPHOX-UHFFFAOYSA-N
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Description

N-{1,4-dioxaspiro[45]decan-8-yl}prop-2-enamide is a chemical compound that features a spirocyclic structure with a dioxaspirodecane ring system

Preparation Methods

The synthesis of N-{1,4-dioxaspiro[4.5]decan-8-yl}prop-2-enamide typically involves the formation of the spirocyclic ring system followed by the introduction of the prop-2-enamide group. One common synthetic route starts with 2-acetylcyclohexanone, which undergoes ethylene ketal formation, hydrazone formation, and iodination to yield 6-(1-iodovinyl)-1,4-dioxaspiro[4.5]decane. This intermediate is then aminocarbonylated in the presence of a palladium-phosphine precatalyst to produce the desired compound .

Chemical Reactions Analysis

N-{1,4-dioxaspiro[4.5]decan-8-yl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include palladium catalysts, hydrogen gas for reductions, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{1,4-dioxaspiro[4.5]decan-8-yl}prop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-{1,4-dioxaspiro[4.5]decan-8-yl}prop-2-enamide exerts its effects involves interactions with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

N-{1,4-dioxaspiro[4.5]decan-8-yl}prop-2-enamide can be compared with other spirocyclic compounds such as:

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-8-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-2-10(13)12-9-3-5-11(6-4-9)14-7-8-15-11/h2,9H,1,3-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLHQDWTTBPHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCC2(CC1)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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